molecular formula C9H9NO3 B032609 N-Hydroxy-5-norbornene-2,3-dicarboximide CAS No. 21715-90-2

N-Hydroxy-5-norbornene-2,3-dicarboximide

Cat. No.: B032609
CAS No.: 21715-90-2
M. Wt: 179.17 g/mol
InChI Key: ZUSSTQCWRDLYJA-UHFFFAOYSA-N
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Description

N-Hydroxy-5-norbornene-2,3-dicarboximide: is a chemical compound with the molecular formula C9H9NO3. It is known for its role in organic synthesis, particularly in peptide synthesis. The compound is characterized by its bicyclic structure, which includes a norbornene ring system with a hydroxyimide functional group.

Mechanism of Action

Target of Action

HONB primarily targets the reverse transcriptase enzyme in viruses, particularly HIV . This enzyme is crucial for the synthesis of viral DNA, making it a key target for antiviral activity.

Mode of Action

HONB acts by inhibiting the reverse transcriptase enzyme, effectively blocking the synthesis of viral DNA . This disruption in the viral replication process can help to control the spread of the virus within the host.

Biochemical Pathways

It can be used as an internal reference for the determination of OH content by the phosphorylation method .

Result of Action

The primary result of HONB’s action is the inhibition of viral DNA synthesis, which can help to control the spread of viruses like HIV within the host . Additionally, HONB has been found to decrease racemization in peptide synthesis and inhibit the formation of N-acylureas .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HONB. For instance, changes in temperature can affect its melting point . Moreover, it’s soluble in ethanol , which could potentially influence its distribution and action within the body.

Biochemical Analysis

Biochemical Properties

N-Hydroxy-5-norbornene-2,3-dicarboximide plays a crucial role in biochemical reactions, especially in peptide synthesis. It interacts with various enzymes and proteins to facilitate the formation of peptide bonds while minimizing racemization . The compound inhibits the formation of N-acylureas, which are by-products that can interfere with peptide synthesis . Additionally, this compound has been shown to inhibit the reverse transcriptase enzyme in HIV, blocking the synthesis of viral DNA .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with enzymes involved in peptide synthesis, thereby affecting protein production . The compound’s antiviral properties also impact cellular processes by inhibiting the replication of viruses within infected cells . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism as the cells respond to the presence of the compound and the reduced viral load.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. In peptide synthesis, the compound binds to enzymes that facilitate the formation of peptide bonds, reducing racemization and preventing the formation of N-acylureas . In the context of its antiviral activity, this compound inhibits the reverse transcriptase enzyme in HIV, blocking the synthesis of viral DNA and preventing the virus from replicating . These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to the compound can lead to sustained inhibition of viral replication in infected cells . Additionally, the stability of this compound ensures consistent results in peptide synthesis over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that a dose of 5 mg/kg is effective against cancer cells without causing toxicity in humans at doses up to 500 mg/day . Higher doses may lead to adverse effects, including potential toxicity. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in peptide synthesis involves its interaction with enzymes that catalyze the formation of peptide bonds . Additionally, its antiviral activity is mediated through the inhibition of the reverse transcriptase enzyme in HIV, affecting the metabolic flux and levels of viral metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells . The efficient transport and distribution of this compound are crucial for its effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization ensures that this compound interacts with the appropriate enzymes and biomolecules to exert its biochemical effects effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Hydroxy-5-norbornene-2,3-dicarboximide involves the reaction of maleic anhydride with cyclopentadiene to form the Diels-Alder adduct, which is then hydrolyzed to yield the corresponding dicarboxylic acid. This acid is then converted to the imide using hydroxylamine .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-5-norbornene-2,3-dicarboximide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted imides.

Scientific Research Applications

N-Hydroxy-5-norbornene-2,3-dicarboximide has several applications in scientific research:

    Chemistry: It is used as a reagent in peptide synthesis, particularly in the formation of active esters.

    Biology: It is used in the synthesis of biologically active peptides and proteins.

    Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.

    Industry: It is used in the production of various fine chemicals and intermediates.

Comparison with Similar Compounds

  • N-Hydroxyphthalimide
  • N-Hydroxysuccinimide
  • N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide

Comparison: N-Hydroxy-5-norbornene-2,3-dicarboximide is unique due to its bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. For instance, N-Hydroxyphthalimide and N-Hydroxysuccinimide are commonly used in peptide synthesis, but they lack the bicyclic norbornene ring system, which can influence the reactivity and selectivity of the reactions they undergo.

Properties

IUPAC Name

4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSTQCWRDLYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885178
Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21715-90-2
Record name 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione
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Record name N-Hydroxy-5-norbornene-2,3-dicarboximide
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Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-
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Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-
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Record name N-hydroxynorborn-5-ene-2,3-dicarboximide
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Synthesis routes and methods I

Procedure details

The N-hydroxy-5-norbornene-2,3-dicarboximide active ester of N-benzyloxycarbonyl DL-2-hydroxy-4-aminoburyric acid was prepared according to the procedure of M. Fujino, et al [Chem. Pharm. Bull. Japan, 22, 1857 (1974)]. To an ice cold solution of 0.40 g. of N-benzyloxycarbonyl-DL-2-hydroxy-4-aminoburyric acid and 0.32 g. of N-hydroxy-5-norbornene-2,3-dicarboximide in 3 ml. of tetrahydrofuran-dioxane (1:1 v/v), there was added, with stirring, 0.36 g. of N,N'-dicyclohexylcarbodiimide and 1 ml. of the above solvent mixture. The solution was stirred in the cold for 30 minutes and then at room temperature for 2 hours. The N,N'-dicyclohexylurea which formed in the above reaction was collected on a filter and washed with three 1-ml. portions of tetrahydrofuran-dioxane (1:1 v/v).
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Synthesis routes and methods II

Procedure details

A solution of the N-hydroxy-5-norbornene-2,3-dicarboximide active ester of N-benzyloxycarbonyl-L-leucylglycine was prepared according to the general procedure of M. Fujino, et al [Chem. Pharm. Bull. Japan, 22, 1857 (1974)]. A solution of 1.27 g. of N-benzyloxycarbonylleucylglycine and 0.72 g. of N-hydroxy-5-norbornene-2,3-dicarboximide in 5 ml. of tetrahydrofuran was cooled in an ice bath and 0.83 g. of N,N'-dicyclohexylcarbodiimide was added to the cold solution together with 1 ml. of tetrahydrofuran. The reaction mixture was stirred at low temperature for 40 minutes and then at room temperature for 21/2 hours. The N,N'-dicyclohexylurea formed during the reaction was collected on a filter and washed with three 1-ml. portions of tetrahydrofuran.
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Synthesis routes and methods III

Procedure details

endo-N-Hydroxy-5-norbornene-2,3-dicarboximide (NBD) (3.59 g, 20 mmol) is dissolved in absolute ethanol (100 mL), and is then evaporated to dryness in vacuo to remove the residual moisture from the reagent. The residue is redissolved in freshly prepared absolute ethanol (60 mL), and thallous ethoxide (1.42 mL, 20 mmol) is added dropwise with vigorous stirring. The solution is stirred for 3 h at room temperature and then overnight at 4° C. The white precipitate which forms in the course of the reaction is collected by filtration, washed with cold ethanol, and dried under high vacuum. The solid material is suspended in methylene chloride (100 mL), and di-tert-butyl dicarbonate (4.37 g, 20 mmol) is added dropwise. The solution is stirred overnight at room temperature and is then washed with water (2×10 mL). The organic layer is dried over anhydrous MgSO4, filtered, and evaporated to dryness to give the crude product as a white solid. The solid is suspended, with vigorous stirring, in anhydrous ether (60 mL) for 2 h, followed by filtration, to give 3.0 g of the pure product. Upon storage of the filtrate at −20° C. overnight, additional pure product precipitates giving a total of 3.63 g of the title compound in two crops in an overall yield of 65%.
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endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
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60 mL
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Yield
65%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-5-norbornene-2,3-dicarboximide
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